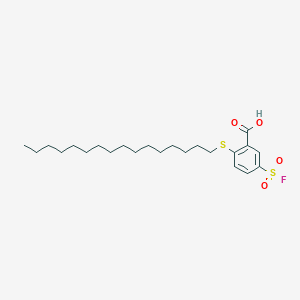
5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid is a complex organic compound that features a fluorosulfonyl group, a hexadecylthio group, and a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core. The introduction of the fluorosulfonyl group can be achieved through electrophilic aromatic substitution reactions, while the hexadecylthio group can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: The hexadecylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as surfactants or lubricants.
Wirkmechanismus
The mechanism of action of 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hexadecylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Fluorosulfonyl)-2-(dodecylthio)benzoic acid
- 5-(Fluorosulfonyl)-2-(octadecylthio)benzoic acid
- 5-(Chlorosulfonyl)-2-(hexadecylthio)benzoic acid
Uniqueness
Compared to similar compounds, 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid is unique due to the presence of the fluorosulfonyl group, which can impart distinct chemical reactivity and biological activity. The hexadecylthio group also contributes to its unique properties by enhancing its lipophilicity and potential interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
199461-25-1 |
|---|---|
Molekularformel |
C23H37FO4S2 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
5-fluorosulfonyl-2-hexadecylsulfanylbenzoic acid |
InChI |
InChI=1S/C23H37FO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI-Schlüssel |
GRUKLOFHPPMCSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


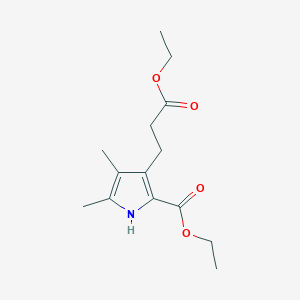
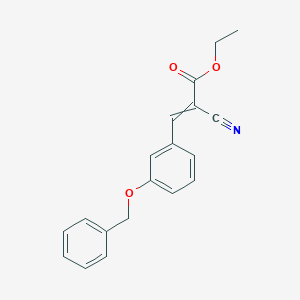
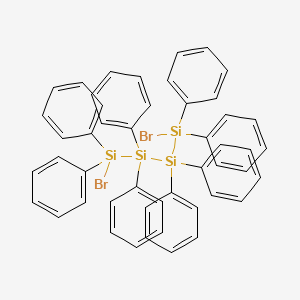
![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)

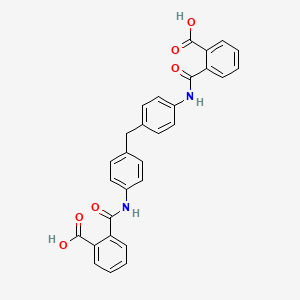
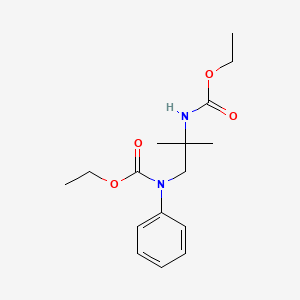
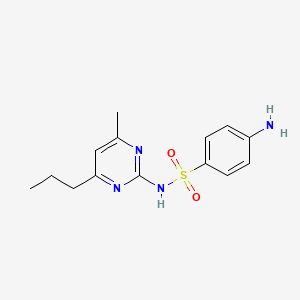
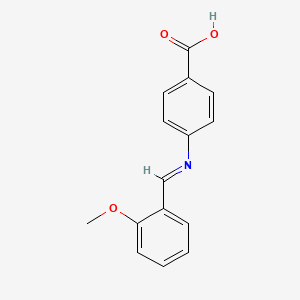
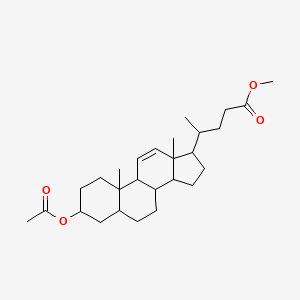
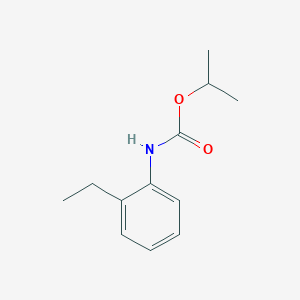
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)


